9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide
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Description
9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide, also known as TFD, is a fluorescent probe that has been widely used in scientific research applications. TFD has a unique structure that allows it to selectively bind to certain proteins, making it a valuable tool in the study of protein-protein interactions.
Scientific Research Applications
Novel Sulfonated Polyimides for Fuel Cell Applications
A study by Guo et al. (2002) introduced a new sulfonated diamine monomer derived from fluorene, which was utilized to synthesize sulfonated polyimides with varying degrees of sulfonation. These materials displayed good solubility and promising proton conductivity, making them suitable for fuel cell applications. The proton conductivities of these polyimide membranes were found to be comparable or higher than those of Nafion 117 under certain conditions, indicating their potential as alternative polyelectrolytes for fuel cell membranes (Guo et al., 2002).
Fluorophores with Large Stokes Shifts for Biochemical Applications
Horváth et al. (2015) developed novel 9-iminopyronin analogues, exhibiting large Stokes shifts and high fluorophore brightness. These compounds, due to their photophysical properties and high thermal and photochemical stabilities, are excellent candidates for biochemical and biological applications as fluorescent tags and indicators for multichannel imaging. This research highlights the potential of fluorenyl compounds in developing advanced fluorescent markers for scientific and medical research (Horváth et al., 2015).
Aromatic Polyamides and Polyimides from Fluorenyl Derivatives
Yang and Lin (1993) synthesized polyamides and polyimides using a diamine derived from fluorene, highlighting the materials' solubility in polar solvents and their ability to form transparent and flexible films. These materials demonstrated high thermal stability and might find applications in advanced materials science, particularly in areas requiring stable, high-performance polymers (Yang & Lin, 1993).
Enhanced Proton Exchange Membrane Properties for Microbial Fuel Cell
Kumar et al. (2018) explored novel sulfonated copoly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for microbial fuel cell applications. These copolymers showed high molecular weights, thermal, mechanical, hydrolytic, and peroxide radical stability, alongside high proton conductivity and superior microbial fuel cell performance. This work demonstrates the potential of fluorenyl-containing polymers in enhancing the efficiency and stability of proton exchange membranes (Kumar et al., 2018).
properties
IUPAC Name |
9-hydroxyimino-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19(2)26(22,23)11-5-7-13-14-8-6-12(27(24,25)20(3)4)10-16(14)17(18-21)15(13)9-11/h5-10,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPQESSLFZRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide |
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